An In-depth Technical Guide to the Molecular Structure and Glycosylation Pattern of Eriodictyol-7-O-neohesperidoside
An In-depth Technical Guide to the Molecular Structure and Glycosylation Pattern of Eriodictyol-7-O-neohesperidoside
Abstract
Eriodictyol-7-O-neohesperidoside, a prominent flavanone glycoside found in various citrus species and medicinal plants, is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Its biological activities are intrinsically linked to its molecular architecture, specifically the interplay between the eriodictyol aglycone and its neohesperidose sugar moiety. This technical guide provides a comprehensive exploration of the structural elucidation and glycosylation pattern of Eriodictyol-7-O-neohesperidoside. We will delve into the theoretical underpinnings and practical applications of modern analytical techniques, offering field-proven insights into the causality behind experimental choices. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed, actionable protocols.
Introduction: The Significance of Eriodictyol-7-O-neohesperidoside
Eriodictyol-7-O-neohesperidoside belongs to the flavanone subclass of flavonoids, a diverse group of plant secondary metabolites renowned for their broad spectrum of biological activities. The core structure consists of the aglycone, eriodictyol, which is a tetrahydroxyflavanone. This aglycone is glycosidically linked to a disaccharide, neohesperidose, at the 7-position of the A-ring. Neohesperidose is comprised of an α-L-rhamnopyranosyl unit linked to a β-D-glucopyranosyl unit (α-L-Rha-(1→2)-β-D-Glc)[1]. The nature and position of this sugar moiety are critical, as they significantly influence the molecule's solubility, stability, bioavailability, and ultimately, its pharmacological profile[1].
A thorough understanding of its molecular structure and glycosylation pattern is paramount for several reasons:
-
Structure-Activity Relationship (SAR) Studies: To understand how the molecule interacts with biological targets and to potentially design more potent synthetic analogues.
-
Pharmacokinetic Profiling: To investigate its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Quality Control: To ensure the identity and purity of natural product extracts and derived pharmaceuticals.
This guide will systematically deconstruct the molecule, presenting the methodologies used to confirm its structure with a focus on the "why" behind each experimental step.
Molecular Structure and Physicochemical Properties
The fundamental architecture of Eriodictyol-7-O-neohesperidoside is depicted below. It is a flavanone, characterized by a saturated C-ring, which distinguishes it from flavones and flavonols.
Caption: Chemical structure of Eriodictyol-7-O-neohesperidoside.
Table 1: Physicochemical Properties of Eriodictyol-7-O-neohesperidoside
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂O₁₅ | [2] |
| Molecular Weight | 596.53 g/mol | [2] |
| Monoisotopic Mass | 596.17412031 Da | [2] |
| Appearance | Crystalline solid | [1] |
| Classification | Flavanone-7-O-glycoside | [3] |
Elucidation of the Glycosylation Pattern
The precise determination of the glycosylation pattern—which sugars are present, how they are linked, and where they attach to the aglycone—is a critical aspect of structural elucidation. For Eriodictyol-7-O-neohesperidoside, this involves confirming the presence of neohesperidose and its attachment at the C7 hydroxyl group.
Hydrolytic Cleavage: The First Step in Deconstruction
To identify the constituent aglycone and sugar moieties, the glycosidic bond must be cleaved. This is typically achieved through acid or enzymatic hydrolysis.
Causality Behind the Choice of Hydrolysis Method:
-
Acid Hydrolysis: This is a robust and non-specific method that effectively cleaves most O-glycosidic bonds. However, the harsh conditions (e.g., 2M HCl at 60-90°C) can lead to the degradation of the acid-labile aglycone, potentially complicating subsequent analysis[4]. The addition of an antioxidant like ascorbic acid can mitigate this degradation[4].
-
Enzymatic Hydrolysis: This method offers high specificity under mild conditions (e.g., specific pH and temperature), preserving the integrity of the aglycone. For neohesperidosides, a two-enzyme system or a crude enzyme mixture with both α-L-rhamnosidase and β-D-glucosidase activity is required. Naringinase, a commercially available enzyme mixture, is often employed for this purpose[1]. Snailase is another effective enzyme mixture[5]. The choice of enzyme is critical, as some glycosidases are highly specific for certain linkages[4].
Protocol 1: Acid Hydrolysis
-
Dissolve a known quantity of the isolated compound in a methanol/water solution.
-
Add an equal volume of 2M hydrochloric acid.
-
Heat the mixture at 90°C for 30-60 minutes[1].
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH).
-
Partition the mixture with an organic solvent (e.g., ethyl acetate) to separate the aglycone (in the organic phase) from the sugars (in the aqueous phase).
-
Analyze the aglycone by HPLC and compare its retention time and UV spectrum with an authentic standard of eriodictyol.
-
Analyze the sugars in the aqueous phase by TLC or GC-MS after derivatization, comparing them with authentic standards of L-rhamnose and D-glucose.
Protocol 2: Enzymatic Hydrolysis
-
Dissolve the compound in a suitable buffer (e.g., acetate buffer, pH 4.0-5.0).
-
Add naringinase or snailase enzyme preparation.
-
Incubate the mixture at a temperature optimal for the enzyme (e.g., 37-50°C) for several hours to overnight.
-
Stop the reaction by heating or adding an organic solvent.
-
Proceed with the separation and analysis of the aglycone and sugars as described in the acid hydrolysis protocol.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is a powerful tool for determining the molecular weight and elucidating the structure of flavonoid glycosides[4][6].
Expertise in Interpretation: In negative ion mode ESI-MS, Eriodictyol-7-O-neohesperidoside will typically show a deprotonated molecule [M-H]⁻ at m/z 595. The MS/MS fragmentation of this ion provides a wealth of structural information. The fragmentation pathway is predictable and follows established rules for flavonoid glycosides:
-
Loss of the Terminal Sugar: The initial fragmentation event is the cleavage of the interglycosidic bond, resulting in the loss of the terminal rhamnose unit (146 Da), yielding a fragment ion at m/z 449.
-
Loss of the Entire Disaccharide: Subsequent or direct cleavage of the glycosidic bond at the C7 position results in the loss of the entire neohesperidose moiety (308 Da), producing the aglycone anion [Eriodictyol-H]⁻ at m/z 287.
-
Aglycone Fragmentation: The eriodictyol aglycone fragment (m/z 287) can undergo further fragmentation, often through retro-Diels-Alder (rDA) reactions, providing characteristic fragments of the A and B rings. A common fragment at m/z 151 is indicative of the A-ring with the hydroxyl groups.
Table 2: Expected MS/MS Fragmentation of Eriodictyol-7-O-neohesperidoside in Negative Ion Mode
| Ion | Description | Expected m/z |
| [M-H]⁻ | Deprotonated molecule | 595 |
| [M-H - Rha]⁻ | Loss of terminal rhamnose (146 Da) | 449 |
| [M-H - Neohesperidose]⁻ | Loss of entire disaccharide (308 Da) | 287 |
| [Aglycone - rDA]⁻ | Retro-Diels-Alder fragmentation of aglycone | ~151, ~135 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (COSY, HSQC, HMBC), provides the most definitive evidence for the complete molecular structure, including stereochemistry and the precise location of the glycosidic linkage.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number and chemical environment of the protons in the molecule. Key signals for Eriodictyol-7-O-neohesperidoside include:
-
Aglycone Protons: Characteristic signals for the aromatic protons on the A and B rings, and the aliphatic protons on the C-ring.
-
Anomeric Protons: The protons on the anomeric carbons (C-1" of glucose and C-1"' of rhamnose) are particularly diagnostic. Their chemical shifts and coupling constants reveal the nature of the glycosidic linkages (α or β).
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of carbon atoms and their chemical environments. The chemical shifts of the anomeric carbons and the C-7 carbon of the aglycone are crucial for confirming the glycosylation pattern.
2D-NMR Spectroscopy: The Power of Correlation
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton spin systems within the aglycone and each sugar unit.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached. This is essential for assigning the carbon signals based on the more easily assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the glycosylation site. It shows correlations between protons and carbons that are two or three bonds away. The key correlation is between the anomeric proton of the glucose unit (H-1") and the C-7 of the eriodictyol aglycone. This provides unambiguous evidence that the neohesperidose moiety is attached at the C-7 position. Further HMBC correlations between the anomeric proton of rhamnose (H-1"') and C-2" of glucose confirm the 1→2 interglycosidic linkage.
Caption: Key HMBC correlations confirming the glycosylation pattern.
Table 3: Representative ¹H and ¹³C NMR Data for Eriodictyol-7-O-neohesperidoside (in Methanol-d₄)
| Position | δC (ppm) | δH (ppm) (J in Hz) |
| Eriodictyol | ||
| 2 | ~79.1 | ~5.30 (dd, 12.7, 3.0) |
| 3 | ~42.7 | ~3.09 (dd, 17.2, 12.8), ~2.72 (dd, 17.2, 3.1) |
| 4 | ~196.4 | - |
| 5 | ~163.5 | - |
| 6 | ~95.6 | ~5.90 (d, 2.2) |
| 7 | ~167.0 | - |
| 8 | ~94.8 | ~5.92 (d, 2.2) |
| 9 | ~164.1 | - |
| 10 | ~102.0 | - |
| 1' | ~130.4 | - |
| 2' | ~113.3 | ~6.81 (brs) |
| 3' | ~145.5 | - |
| 4' | ~145.1 | - |
| 5' | ~114.9 | ~6.81 (brs) |
| 6' | ~117.8 | ~6.94 (brs) |
| Glucose | ||
| 1'' | ~100.5 | ~5.10 (d, 7.5) |
| 2'' | ~78.0 | ~3.80 (m) |
| 3'' | ~77.5 | ~3.50 (m) |
| 4'' | ~71.0 | ~3.40 (m) |
| 5'' | ~77.0 | ~3.45 (m) |
| 6'' | ~62.0 | ~3.75 (m), ~3.90 (m) |
| Rhamnose | ||
| 1''' | ~102.0 | ~5.25 (brs) |
| 2''' | ~72.0 | ~4.00 (m) |
| 3''' | ~72.5 | ~3.70 (m) |
| 4''' | ~74.0 | ~3.35 (m) |
| 5''' | ~70.0 | ~3.60 (m) |
| 6''' | ~18.0 | ~1.25 (d, 6.0) |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data for the aglycone is based on published values[5], while the sugar moiety data is representative.
Integrated Experimental Workflow
The structural elucidation of Eriodictyol-7-O-neohesperidoside is a multi-step process that requires the integration of several analytical techniques. The following workflow represents a robust and self-validating system for the isolation and characterization of this compound from a plant matrix.
Caption: Integrated workflow for the structural elucidation of Eriodictyol-7-O-neohesperidoside.
Conclusion
The structural characterization of Eriodictyol-7-O-neohesperidoside is a quintessential example of modern natural product chemistry, relying on a synergistic combination of separation science, mass spectrometry, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Hydrolytic methods allow for the deconstruction of the molecule into its fundamental building blocks, while high-resolution mass spectrometry provides information on molecular weight and connectivity through fragmentation patterns. Ultimately, 2D NMR techniques, particularly HMBC, offer the definitive and unambiguous confirmation of the glycosylation pattern. The protocols and insights provided in this guide are designed to equip researchers with the knowledge and a validated framework to confidently identify and characterize this and other related flavonoid glycosides, thereby accelerating research in drug discovery and development.
References
-
Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews, 29(1), 1–16. [Link]
-
Barreca, D., Gattuso, G., Bellocco, E., Calderaro, A., Trombetta, D., Smeriglio, A., Laganà, G., Daglia, M., Meneghini, S., & Nabavi, S. M. (2017). Flavanones: Citrus phytochemical with health-promoting properties. BioFactors, 43(4), 495-506. [Link]
-
Kornpointner, C., Scheibelreiter, J., & Halbwirth, H. (2022). Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers in Plant Science, 13, 889184. [Link]
-
Fabre, N., Rustan, I., de Hoffmann, E., & Quetin-Leclercq, J. (2001). Application of ESI/MS, CID/MS and tandem MS/MS to the fragmentation study of eriodictyol 7-O-glucosyl-(1→2)-glucoside and luteolin 7-O-glucosyl-(1→2)-glucoside. Journal of Mass Spectrometry, 36(2), 165-173. [Link]
-
PubChem. (n.d.). Eriodictyol-7-O-neohesperidoside. National Center for Biotechnology Information. Retrieved March 12, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound Eriodictyol 7-neohesperidoside (FDB016548). [Link]
-
Phenol-Explorer. (2002, September 4). Showing dietary polyphenol Neoeriocitrin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Neoeriocitrin | C27H32O15 | CID 114627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Eriodictyol 7-neohesperidoside (FDB016548) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
